![molecular formula C15H13Cl2NO4S B1607873 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-88-3](/img/structure/B1607873.png)
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Overview
Description
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride group, an ethoxy group, and a chlorobenzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzamide, which is then reacted with 2-ethoxybenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction and control the pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
Synthesis of Pharmaceuticals
This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in developing drugs that target specific biological pathways, particularly in oncology and infectious diseases. The sulfonyl chloride functional group is particularly reactive, making it an excellent candidate for nucleophilic substitution reactions, which are common in pharmaceutical synthesis.
Development of Diagnostic Agents
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is also utilized in creating diagnostic tools. Its derivatives may enhance imaging techniques, allowing for improved detection and monitoring of diseases. For instance, compounds derived from this sulfonyl chloride can be conjugated with imaging agents to facilitate targeted imaging in medical diagnostics.
Material Science
In material science, this compound contributes to developing advanced materials, especially polymers with unique properties. The ability to modify polymer structures through sulfonyl chloride chemistry enables the creation of materials with specific mechanical, thermal, or electrical properties suitable for industrial applications.
Bioconjugation
The compound plays a pivotal role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is essential in drug delivery systems where targeting specific cells or tissues can enhance therapeutic efficacy while minimizing side effects.
Research in Organic Chemistry
As a valuable reagent in organic synthesis, this compound facilitates studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore various reaction pathways and optimize conditions for synthesizing complex organic molecules.
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the benzene ring.
Ethoxybenzenesulfonyl derivatives: Compounds with variations in the ethoxy or sulfonyl chloride groups.
Uniqueness
The presence of both the chlorobenzamido and ethoxybenzenesulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Biological Activity
5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, with the chemical formula C15H13Cl2NO4S, is a sulfonyl chloride compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a sulfonyl chloride moiety and an ethoxy group, making it a valuable intermediate in various synthetic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and influence various biochemical pathways. This reactivity can lead to modulation of cellular processes, potentially resulting in therapeutic effects against diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such sulfonyl chlorides can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For instance, a study demonstrated that related sulfonamide derivatives displayed effective inhibition against Gram-positive bacteria, highlighting the relevance of structural modifications in enhancing biological efficacy .
Anticancer Activity
The anticancer properties of sulfonyl chlorides, including this compound, have also been explored. Case studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative of this compound was found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines . This suggests that further exploration of this compound's derivatives could yield promising anticancer agents.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported for sulfonyl chlorides. For example, certain compounds in this class have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions and has implications for treating diseases such as glaucoma and hypertension .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High | Yes |
5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chloride | High | Moderate | Yes |
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | Moderate | High | Yes |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated the antimicrobial properties of several sulfonamide derivatives, including those related to this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anticancer Mechanisms : In research conducted at a prominent cancer research institute, derivatives of this compound were tested for their effects on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : A publication focused on enzyme inhibition demonstrated that sulfonyl chlorides could effectively inhibit carbonic anhydrase activity. This inhibition was linked to structural attributes common among sulfonamide derivatives, including those similar to this compound .
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDRDPBHLIDKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373876 | |
Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-88-3 | |
Record name | 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 680617-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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